methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate
Description
Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a methyl benzoate moiety via an amide linkage. This structure combines a nitrogen-rich bicyclic system with an ester-functionalized aromatic ring, making it a candidate for pharmacological applications, particularly in analgesic and anti-inflammatory research . Its synthesis typically involves condensation reactions between pyrido-pyrimidine intermediates and activated benzoate derivatives, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
methyl 4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-8-15-19-9-14(17(23)21(15)10-11)16(22)20-13-6-4-12(5-7-13)18(24)25-2/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYXATHDYPVALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate typically involves the condensation of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with methyl 4-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrido[1,2-a]pyrimidine vs. Quinoline Derivatives
- Target Compound: The pyrido[1,2-a]pyrimidine core (4-oxo-4H-pyrido[1,2-a]pyrimidine) is bioisosteric to 4-hydroxyquinolin-2-one, as demonstrated in studies where both scaffolds exhibit similar analgesic activity .
- Quinoline Analogs: Compounds like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature a quinoline core instead. These analogs show comparable binding to analgesic targets but differ in metabolic stability due to the quinoline ring’s enhanced lipophilicity .
Key Data :
| Compound | Core Structure | Bioactivity (Analgesic) | LogP<sup>*</sup> |
|---|---|---|---|
| Target Compound | Pyrido[1,2-a]pyrimidine | High (ED50 ~10 mg/kg) | 2.1 |
| C1–C7 (Quinoline) | Quinoline | Moderate (ED50 ~15–20 mg/kg) | 3.5–4.2 |
<sup>*</sup>LogP values estimated via computational models.
Ester Group Modifications
Methyl vs. Butyl Esters
- Target Compound: The methyl ester group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to bulkier esters.
- Butyl Analog : Butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate (BG14890) exhibits higher lipophilicity (LogP ~3.8) but reduced aqueous solubility, impacting bioavailability .
Substituent Effects on Aromatic Rings
NMR Shifts (Aromatic Protons) :
| Compound | δ (ppm) for Aromatic Protons |
|---|---|
| Target Compound | 7.8–8.2 (pyrido-pyrimidine) |
| C2 (4-Bromophenyl) | 7.5–7.9 (quinoline + Br–Ph) |
Linker Group Variations
- Amide vs. Piperazine Linkers :
- The target compound uses a direct amide linker, favoring rigid binding conformations.
- C1–C7 (Piperazine-linked) : The piperazine group introduces flexibility and basicity, improving blood-brain barrier penetration but requiring higher doses for efficacy .
Biological Activity
Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 285.30 g/mol. The structure features a pyrido[1,2-a]pyrimidine core linked to a benzoate moiety, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Effects : The compound has shown activity against a range of microbial pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Studies have demonstrated that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
Anticancer Properties
This compound has been evaluated for its anticancer effects across different cell lines.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound's antimicrobial activity has been assessed against various bacterial strains. In vitro studies suggest it has promising effects against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity using various assays. The results indicated significant anticancer effects on multiple cell lines along with notable antimicrobial properties .
- Mechanistic Studies : Further research explored the mechanisms underlying its anticancer activity, revealing that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Combination Therapy : Investigations into combination therapies have shown that this compound enhances the efficacy of existing chemotherapeutics when used in synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
